

# Introduction: A Versatile Halogenated Aromatic Aldehyde

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## Compound of Interest

Compound Name: 2,3-Dichloro-5-fluorobenzaldehyde

CAS No.: 1803820-37-2

Cat. No.: B1530084

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**2,3-Dichloro-5-fluorobenzaldehyde** is a polysubstituted aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive aldehyde group and an electron-deficient aromatic ring adorned with three halogen atoms, imparts a unique and versatile reactivity profile. The interplay of steric and electronic effects from the chlorine and fluorine substituents governs the behavior of both the formyl group and the benzene ring, making it a subject of significant interest for researchers and drug development professionals.

This guide provides a comprehensive exploration of the reactivity of **2,3-dichloro-5-fluorobenzaldehyde**. We will delve into the electronic landscape of the molecule, detail its characteristic reactions at the carbonyl center and the aromatic nucleus, present actionable experimental protocols, and discuss its applications as a synthetic building block.

## Physicochemical and Structural Characteristics

The strategic placement of two chlorine atoms and a fluorine atom on the benzaldehyde scaffold significantly influences its physical properties and chemical behavior. The molecular parameters are summarized below.

Property	Value	Source
IUPAC Name	2,3-dichloro-5-fluorobenzaldehyde	[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> FO	[1]
Molecular Weight	193.00 g/mol	[1][2]
CAS Number	1803820-37-2	[1]
Melting Point	~46–49°C (based on analog data)	[1]
Canonical SMILES	<chem>C1=C(C=C(C(=C1C=O)Cl)Cl)F</chem>	[1]

## Core Reactivity Profile: An Analysis of Electronic Effects

The reactivity of **2,3-dichloro-5-fluorobenzaldehyde** is dominated by the strong electron-withdrawing nature of its substituents.

- **The Aldehyde Group:** The formyl group (-CHO) is inherently electrophilic.
- **Halogen Substituents:** The two chlorine atoms at the 2- and 3-positions, and the fluorine atom at the 5-position, are highly electronegative. They exert a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring.

This cumulative electron withdrawal significantly enhances the electrophilicity of the entire molecule. The carbonyl carbon of the aldehyde becomes highly susceptible to nucleophilic attack, making it more reactive in addition and condensation reactions compared to unsubstituted or mono-substituted benzaldehydes.[1] The aromatic ring is consequently electron-deficient, which deactivates it towards electrophilic aromatic substitution but primes it for potential nucleophilic aromatic substitution, should a suitable leaving group be present.

Caption: Key reaction pathways for **2,3-dichloro-5-fluorobenzaldehyde**.

## Reactions at the Carbonyl Center

The highly electrophilic aldehyde group is the primary site of reactivity, undergoing a variety of transformations crucial for molecular elaboration.

## Oxidation to Carboxylic Acid

The aldehyde functional group can be readily oxidized to the corresponding 2,3-dichloro-5-fluorobenzoic acid. This transformation is a fundamental step in synthesizing various derivatives. While specific protocols for this exact molecule are proprietary, standard oxidation procedures for aromatic aldehydes are applicable.

- Causality of Reagent Choice: Strong oxidants like potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent ( $\text{CrO}_3$  in sulfuric acid) are effective. Milder, more selective reagents such as sodium chlorite ( $\text{NaClO}_2$ ) buffered with a phosphate source are often preferred in complex syntheses to avoid side reactions. Fluorobenzaldehydes are known to undergo oxidation reactions, which is a characteristic transformation for this class of compounds.[1][3]

## Reduction to Benzyl Alcohol

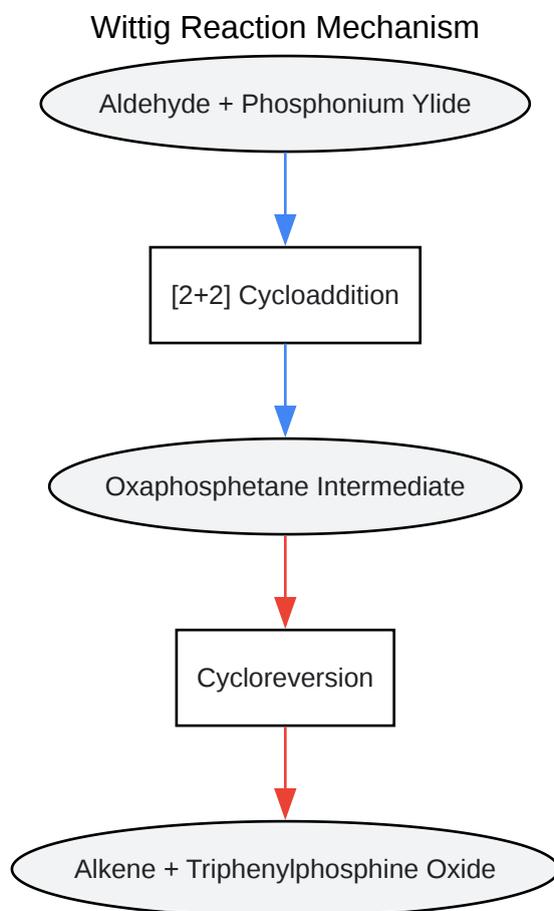
The aldehyde can be selectively reduced to 2,3-dichloro-5-fluorobenzyl alcohol, a valuable intermediate for introducing a hydroxymethylphenyl moiety.

- Causality of Reagent Choice: Hydride reagents are the standard choice. Sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent (e.g., methanol or ethanol) is typically sufficient and offers excellent chemoselectivity, leaving other functional groups intact. For more stubborn reductions or in aprotic solvents, lithium aluminum hydride ( $\text{LiAlH}_4$ ) can be used, although it is less selective and requires more stringent anhydrous conditions.

## Nucleophilic Addition and Condensation Reactions

The enhanced electrophilicity of the carbonyl carbon makes **2,3-dichloro-5-fluorobenzaldehyde** an excellent substrate for carbon-carbon and carbon-heteroatom bond-forming reactions.[1]

This reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide (Wittig reagent).[4][5] The nature of the ylide (stabilized or unstabilized) determines the stereoselectivity (E/Z) of the resulting alkene.



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Caption: The mechanistic pathway of the Wittig reaction.

#### Field-Proven Protocol: Wittig Olefination

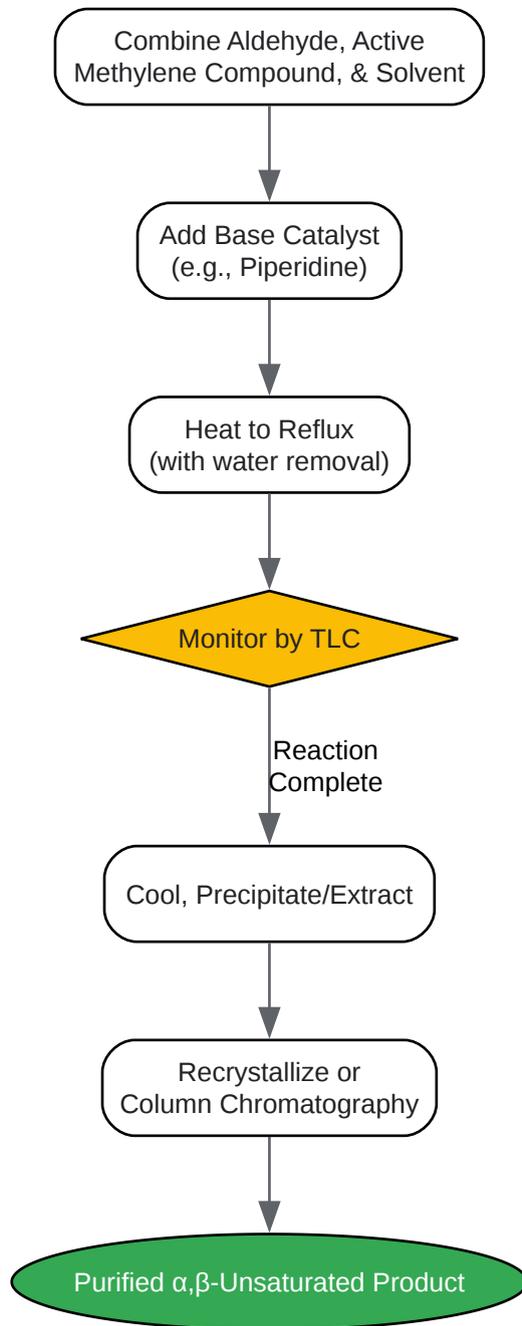
- **Ylide Generation:** To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (tetrahydrofuran) at 0 °C under an inert atmosphere (N<sub>2</sub> or Ar), add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise.
- **Reaction Incubation:** Allow the resulting deep red or orange mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
- **Aldehyde Addition:** Cool the ylide solution back to 0 °C and add a solution of **2,3-dichloro-5-fluorobenzaldehyde** (1.0 eq.) in anhydrous THF dropwise.

- **Reaction Completion:** Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (Thin Layer Chromatography).
- **Workup:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ). Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired alkene.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst to form a new carbon-carbon double bond.<sup>[6]</sup>

- **Causality of Catalyst Choice:** A weak base, such as piperidine or pyridine, is crucial.<sup>[7]</sup> It must be basic enough to deprotonate the active methylene compound to form a nucleophilic enolate but not so strong as to promote self-condensation of the aldehyde.<sup>[6]</sup>

## Experimental Workflow: Knoevenagel Condensation



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Caption: A typical laboratory workflow for the Knoevenagel condensation.

Field-Proven Protocol: Knoevenagel Condensation

- Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine **2,3-dichloro-5-fluorobenzaldehyde** (1.0 eq.), malononitrile (1.05 eq.), and toluene.
- Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).
- Reaction: Heat the mixture to reflux. Water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
- Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
- Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the toluene. If not, reduce the solvent volume under vacuum to induce crystallization.
- Purification: Collect the solid product by filtration, wash with cold hexanes, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

The reaction with primary amines yields Schiff bases (imines), a transformation of significant importance in medicinal chemistry. Fluorobenzaldehydes are known to be used for creating a variety of Schiff base compounds through condensation reactions, some of which exhibit antimicrobial properties.<sup>[1][3]</sup>

## Reactions on the Aromatic Ring

Due to the strong deactivating effect of the substituents, electrophilic aromatic substitution on the **2,3-dichloro-5-fluorobenzaldehyde** ring is highly disfavored. However, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (S<sub>N</sub>Ar), although this is less common than reactions at the aldehyde. The 3-chloro substituent may direct incoming nucleophiles to position 4 or 6.<sup>[1]</sup>

## Safety and Handling

As with many halogenated aromatic aldehydes, **2,3-dichloro-5-fluorobenzaldehyde** requires careful handling.

- Primary Hazards: It is classified as an irritant. GHS hazard statements for analogous compounds indicate it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] For the closely related 2,3-dichlorobenzaldehyde, hazards include causing severe skin burns and eye damage.[8]
- Handling Precautions:
  - Work in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
  - Avoid inhalation of dust or vapors.
  - Avoid contact with skin and eyes.

## Conclusion

**2,3-Dichloro-5-fluorobenzaldehyde** is a highly reactive and synthetically valuable building block. Its reactivity is characterized by a strongly electrophilic aldehyde group, which readily undergoes oxidation, reduction, and a host of nucleophilic addition and condensation reactions. The electron-deficient aromatic ring, while generally inert to electrophilic attack, presents opportunities for further functionalization via nucleophilic substitution. A thorough understanding of this reactivity profile, grounded in the principles of electronic effects and reaction mechanisms, enables chemists to strategically employ this compound in the synthesis of novel and complex molecular architectures for pharmaceutical and other advanced applications.

## References

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents.
- US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents.
- 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem. Available from: [\[Link\]](#)
- 2,4-Dichloro-5-fluorobenzaldehyde | C7H3Cl2FO | CID 2774009 - PubChem. Available from: [\[Link\]](#)
- Fluorobenzaldehyde - Wikipedia. Available from: [\[Link\]](#)

- o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem. Available from: [\[Link\]](#)
- Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis - PubMed Central. Available from: [\[Link\]](#)
- CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents.
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available from: [\[Link\]](#)
- Wittig reaction with benzaldehyde - Chemistry Stack Exchange. Available from: [\[Link\]](#)
- Knoevenagel condensation - Wikipedia. Available from: [\[Link\]](#)
- Wittig Reaction - Organic Chemistry Portal. Available from: [\[Link\]](#)
- CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents.
- Wittig reaction - Wikipedia. Available from: [\[Link\]](#)
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Available from: [\[Link\]](#)
- Wittig Reaction - Chemistry LibreTexts. Available from: [\[Link\]](#)

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## Sources

- 1. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 2. 2,4-Dichloro-5-fluorobenzaldehyde | C7H3Cl2FO | CID 2774009 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. Fluorobenzaldehyde - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]

- [4. masterorganicchemistry.com \[masterorganicchemistry.com\]](https://www.masterorganicchemistry.com)
- [5. Wittig reaction - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [6. Knoevenagel condensation - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [7. pure.tue.nl \[pure.tue.nl\]](https://pure.tue.nl)
- [8. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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